molecular formula C9H8O6 B1200343 5-Carboxyvanillic acid CAS No. 2134-91-0

5-Carboxyvanillic acid

Cat. No.: B1200343
CAS No.: 2134-91-0
M. Wt: 212.16 g/mol
InChI Key: NLSSJYQPZIQJNC-UHFFFAOYSA-N
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Description

5-Carboxyvanillic acid is an organic compound with the molecular formula C9H8O6. It is a derivative of vanillic acid, characterized by the presence of a carboxyl group at the fifth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

5-Carboxyvanillic acid plays a significant role in biochemical reactions, particularly in the degradation of lignin-derived compounds. It interacts with enzymes such as this compound decarboxylase, which catalyzes its decarboxylation to produce vanillic acid . Additionally, it is involved in the microbial metabolism of aromatic compounds, where it acts as a substrate for various oxidative enzymes .

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress response and metabolic pathways . Moreover, it impacts cellular metabolism by participating in the breakdown of complex organic molecules, thereby influencing energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for decarboxylase enzymes, leading to the production of vanillic acid . This interaction involves the binding of this compound to the active site of the enzyme, followed by a decarboxylation reaction. Additionally, it can inhibit or activate other enzymes involved in aromatic compound metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in microbial cultures where it serves as a carbon source .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can be metabolized efficiently without causing adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and disruption of metabolic processes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of lignin-derived compounds. It interacts with enzymes such as decarboxylases and oxidases, which facilitate its conversion to vanillic acid and other metabolites . These pathways are crucial for the microbial breakdown of complex organic molecules and play a role in carbon cycling in the environment .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and its role in metabolic processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it may interact with different enzymes and proteins in these compartments . Post-translational modifications and targeting signals can direct this compound to specific organelles, where it participates in metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Carboxyvanillic acid can be synthesized through the oxidation of 5-formylvanillic acid using alkaline silver oxide. The formylation of vanillic acid, as described by Seshardi and Thiruvengadam, yields 5-formylvanillic acid, which is then oxidized to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced biotechnological approaches. These methods include the use of fungi, bacteria, and plant cells to produce vanillin and its derivatives from various precursors such as eugenol, isoeugenol, lignin, ferulic acid, and waste residues .

Chemical Reactions Analysis

Types of Reactions

5-Carboxyvanillic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives of vanillic acid, such as 5-formylvanillic acid and other substituted benzoic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSJYQPZIQJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175607
Record name 5-Carboxyvanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-91-0
Record name 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxyvanillic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxyvanillic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxyisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Carboxyvanillic acid in the degradation of lignin-related compounds?

A1: this compound (5CVA) is a key intermediate in the bacterial degradation of lignin-related compounds, particularly biphenyl structures. Sphingomonas paucimobilis SYK-6, for instance, transforms the lignin-related biphenyl compound 2,2′-dihydroxy-3,3′-dimethoxy-5,5′-dicarboxybiphenyl (DDVA) into 5CVA. This transformation process involves several steps, including the action of a meta-cleavage dioxygenase (LigZ) and a specific hydrolase (LigY) that converts the meta-cleavage product of a DDVA derivative to 5CVA [, ].

Q2: How is 5CVA further metabolized in bacterial systems?

A2: In Sphingobium lignivorans SYK-6, 5CVA is produced during the degradation of dehydrodiconiferyl alcohol (DCA), a β-5-type lignin-derived dimer. 5CVA is decarboxylated to ferulic acid by the enzyme this compound decarboxylase (primarily LigW2). This enzyme is also involved in the catabolism of a 5,5-type dimer [].

Q3: Are there any known enzymes specifically involved in the production and degradation of 5CVA?

A3: Yes, several enzymes play crucial roles in 5CVA metabolism:

  • LigW and LigW2: These are this compound decarboxylases that catalyze the conversion of 5CVA to ferulic acid. LigW2, in particular, plays a more significant role in this process []. Interestingly, a study characterized LigW2 from Sphingomonas paucimobilis SYK6 as a faster, non-metal dependent decarboxylase [].
  • LigY: This hydrolase exhibits high specificity for the meta-cleavage product of 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) and converts it to 5CVA [].

Q4: Can you elaborate on the structural characteristics of this compound?

A4: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data of 5CVA, they provide enough information to deduce its structure. 5CVA is a derivative of vanillic acid with a carboxyl group (-COOH) at the 5th position of the aromatic ring.

Q5: Have any studies explored the potential of 5CVA as a dengue virus inhibitor?

A5: Yes, a study investigated the active compounds in Ganoderma lucidum var. antler extract for dengue virus inhibition. While 5CVA was identified as one of the abundant compounds, computational docking simulations suggested that hesperetin and ganocin B were stronger inhibitors of the DENV2 NS2B-NS3 protease than 5CVA [].

Q6: What is the environmental significance of 5CVA?

A6: 5CVA is a breakdown product of lignin, a complex polymer found in the cell walls of plants. Understanding its production and degradation pathways, particularly by microorganisms like Sphingobium lignivorans SYK-6, provides insights into the natural carbon cycle and lignin degradation in the environment [].

Q7: Has 5CVA been found in natural sources other than decaying plant material?

A7: Interestingly, 5CVA has been isolated from a copper-rich peat, suggesting its potential presence in diverse environmental niches and potential roles beyond lignin degradation [].

Q8: How is 5CVA detected and quantified in research settings?

A8: While specific analytical methods were not detailed in the provided excerpts, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of 5CVA and other related compounds in complex mixtures [].

Q9: Can you explain the significance of 5CVA in the context of gut microbiota and health?

A10: A study investigating microbiota metabolites in older adults with insomnia found elevated levels of 5CVA in individuals with short sleep duration compared to those with normal sleep. This finding suggests a potential link between gut microbiota, 5CVA levels, and sleep patterns, warranting further investigation into its role in human health and disease [].

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